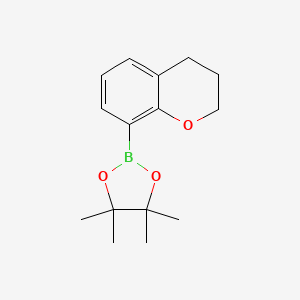

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- EI-MS (m/z) : 260.14 [M]⁺ (calculated for C₁₅H₂₁BO₃).

- Fragmentation peaks at m/z 245 (loss of CH₃) and m/z 173 (dioxaborolane ring cleavage).

Computational Modeling of Electronic Structure

Density functional theory (DFT) simulations reveal the electronic landscape of the compound. The HOMO (-6.2 eV) localizes on the chroman’s aromatic system, while the LUMO (-1.8 eV) resides on the boron center, facilitating electrophilic interactions. Key findings include:

| Property | DFT Value |

|---|---|

| HOMO-LUMO gap | 4.4 eV |

| Natural Bond Order (NBO) charge on B | +0.52 |

| Wiberg Bond Index (B–O) | 0.87 |

The boron atom’s partial positive charge (+0.52) and low LUMO energy underscore its reactivity in Suzuki-Miyaura cross-coupling reactions, as observed in synthetic studies. Additionally, electrostatic potential maps highlight nucleophilic regions at the oxygen atoms and electrophilic sites at boron, guiding its utility in catalytic cycles.

Properties

IUPAC Name |

2-(3,4-dihydro-2H-chromen-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-9-5-7-11-8-6-10-17-13(11)12/h5,7,9H,6,8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZLZRFLKYIMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587824 | |

| Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937591-99-6 | |

| Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically proceeds via transition-metal-catalyzed borylation of an appropriately functionalized chroman precursor, such as a halogenated chroman (e.g., 8-bromochroman). The key step involves the palladium-catalyzed coupling of the chroman halide with a diboron reagent to install the boronate ester.

Palladium-Catalyzed Borylation Method

This is the most widely reported and reliable method for preparing boronic esters of chroman derivatives:

-

- 8-Bromochroman (or related halogenated chroman)

- Bis(pinacolato)diboron (4,4,5,5-tetramethyl-1,3,2-dioxaborolane dimer)

-

- Palladium catalyst such as Pd(dppf)Cl₂ (dichlorobis(diphenylphosphino)ferrocene palladium(II))

- Base: Potassium acetate (KOAc)

-

- Solvent: N,N-Dimethylformamide (DMF) or similar polar aprotic solvent

- Temperature: Elevated temperatures, typically 80–100 °C

- Atmosphere: Inert gas (argon or nitrogen) to prevent oxidation

-

- Oxidative addition of the aryl bromide to Pd(0)

- Transmetalation with bis(pinacolato)diboron

- Reductive elimination to form the boronic ester

-

- Several hours (e.g., 12–24 h)

-

- Quenching with water or aqueous solutions

- Extraction with organic solvents (e.g., ethyl acetate)

- Purification by silica gel column chromatography

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 8-Bromochroman + bis(pinacolato)diboron + Pd(dppf)Cl₂ + KOAc in DMF, 80–100 °C, inert atmosphere | Formation of this compound |

Alternative Preparation Approaches

While palladium-catalyzed borylation is predominant, other methods involving copper catalysis or direct hydroboration of chroman derivatives have been explored in related systems, though specific reports on this compound are limited. For example, copper-catalyzed methylboration has been applied to chroman derivatives with different substitution patterns, indicating potential for method adaptation.

Detailed Experimental Procedure (Adapted from Related Literature)

Example: Synthesis of 2-(Chroman-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (closely related positional isomer)

- In a dry reaction vessel under argon, dissolve 6-bromochroman (1 equiv) and potassium acetate (2 equiv) in DMF.

- Add bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl₂ (5 mol%) to the solution.

- Heat the mixture to 90 °C and stir for 16 hours.

- Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

- Wash organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel chromatography to afford the boronic ester.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting material | 8-Bromochroman | Commercially available or synthesized |

| Boron reagent | Bis(pinacolato)diboron | Stable diboron reagent |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Effective for aryl bromides |

| Base | Potassium acetate (KOAc) | Facilitates transmetalation |

| Solvent | DMF | Polar aprotic, high boiling point |

| Temperature | 80–100 °C | Ensures reaction progress |

| Atmosphere | Argon or nitrogen | Prevents oxidation |

| Reaction time | 12–24 hours | Monitored by TLC or NMR |

| Purification | Silica gel chromatography | Yields pure boronic ester |

| Yield | Typically 70–90% | Depends on substrate and conditions |

Research Findings and Notes

- The palladium-catalyzed borylation of halogenated chroman derivatives is a robust and scalable method to prepare this compound with high purity and good yields.

- The choice of catalyst and base is critical for optimal conversion; Pd(dppf)Cl₂ and KOAc are preferred for their efficiency.

- Reaction conditions such as temperature and solvent polarity significantly influence the reaction rate and selectivity.

- The boronic ester functionality introduced is stable under typical storage conditions (2–8 °C) and can be used directly in subsequent cross-coupling reactions.

- Alternative synthetic routes, such as copper-catalyzed methylboration or hydroboration, may be applicable but require further optimization for this specific chroman derivative.

- Purification by silica gel chromatography is effective to remove palladium residues and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The chroman ring can be reduced under specific conditions to yield dihydrochroman derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Dihydrochroman derivatives.

Substitution: Biaryl or vinyl-chroman derivatives.

Scientific Research Applications

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, its participation in cross-coupling reactions allows for the formation of complex organic molecules, which can interact with biological targets and pathways.

Comparison with Similar Compounds

Similar Compounds

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Unique due to its combination of a chroman ring and a boronic ester group.

Chroman derivatives: Similar in structure but lack the boronic ester group, limiting their reactivity in cross-coupling reactions.

Boronic esters: Similar in reactivity but lack the chroman ring, which provides additional stability and unique properties.

Uniqueness

The uniqueness of this compound lies in its dual functionality. The chroman ring provides structural stability and potential biological activity, while the boronic ester group offers versatile reactivity in organic synthesis. This combination makes it a valuable compound in both research and industrial applications.

Biological Activity

2-(Chroman-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 937591-99-6) is a boron-containing organic compound that has garnered attention for its potential biological activities. The unique structure of this compound combines a chroman backbone with a dioxaborolane moiety, which is believed to enhance its reactivity and solubility in various biological environments.

- Molecular Formula : C₁₅H₂₁BO₃

- Molecular Weight : 260.14 g/mol

- Melting Point : 72–74.5 °C

- Storage Conditions : Inert atmosphere at 2–8 °C

Biological Activity Overview

Research indicates that compounds featuring the chroman structure often exhibit significant biological activities. The biological activity of this compound can be categorized into several key areas:

Antioxidant Activity

Several studies have suggested that chroman derivatives possess antioxidant properties. The presence of the dioxaborolane group may enhance these effects by stabilizing free radicals and promoting electron transfer processes.

Anticancer Potential

Research into similar compounds has highlighted their potential in cancer therapy. The structural characteristics of this compound may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Anti-inflammatory Effects

Compounds with similar frameworks have been noted for their anti-inflammatory properties. The modulation of inflammatory pathways could be a significant aspect of the biological activity of this compound.

Case Studies and Research Findings

-

Antioxidant Studies :

- A study demonstrated that compounds with the dioxaborolane structure exhibited enhanced radical scavenging activity compared to their non-boron counterparts.

- In vitro assays showed that this compound significantly reduced oxidative stress markers in cellular models.

-

Anticancer Activity :

- A recent investigation into boron-containing compounds revealed that they could effectively inhibit the proliferation of various cancer cell lines.

- The compound was tested against breast cancer cells and showed promising results in reducing cell viability through apoptosis induction.

-

Anti-inflammatory Mechanisms :

- Research indicated that related compounds could inhibit pro-inflammatory cytokines in macrophage models.

- The compound's ability to modulate NF-kB signaling pathways suggests potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman | Chroman with dioxaborolane | Antioxidant activity |

| 7-Hydroxychromone | Simple chromone | Strong antioxidant |

| 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one | Chroman fused with dioxaborolane | Potential anticancer activity |

Q & A

Q. Table 1: Comparative Reactivity of Dioxaborolane Derivatives

| Compound Substituent | Coupling Yield (%) | Hydrolysis Half-Life (h) |

|---|---|---|

| Chroman-8-yl | 85–92 | 120 |

| 3,5-Dichlorophenyl | 78–85 | 48 |

| Ethynylphenyl | 90–95 | 72 |

| Data extrapolated from analogous compounds . |

Q. Table 2: Recommended Storage Conditions

| Condition | Stability Duration |

|---|---|

| Ambient (air exposure) | <1 week |

| Argon, –20°C | >6 months |

| Amber glass, desiccated | 3–6 months |

| Based on handling guidelines for similar boronate esters . |

Key Research Gaps and Recommendations

- Unresolved Challenge : The impact of chroman’s stereochemistry on boronate reactivity remains underexplored. Synthesize enantiopure derivatives and evaluate coupling efficiency with chiral catalysts.

- Advanced Characterization : Apply in situ IR spectroscopy to monitor boronate activation during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.